molecular formula C25H27NO2 B018779 Endoxifen, (E)- CAS No. 110025-28-0

Endoxifen, (E)-

Katalognummer B018779
CAS-Nummer: 110025-28-0
Molekulargewicht: 373.5 g/mol
InChI-Schlüssel: MHJBZVSGOZTKRH-IZHYLOQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of endoxifen, particularly the (Z)-isomer, has been extensively studied due to its potent selective estrogen receptor modulatory (SERM) activity compared to tamoxifen. Notably, a multi-gram-scale stereoselective synthesis approach has been developed, capable of yielding large quantities of endoxifen with a Z/E ratio >99% after trituration, indicating a highly efficient and selective synthesis process (Milroy et al., 2018).

Molecular Structure Analysis

The molecular configuration of (Z)-endoxifen has been confirmed through 2D NMR experiments, including NOE (ROESY) to establish spatial proton-proton correlations. This structural characterization underscores the compound's distinct molecular geometry, which is crucial for its biological activity and interaction with estrogen receptors (Elkins et al., 2014).

Chemical Reactions and Properties

Endoxifen undergoes various chemical reactions, including metabolism by cytochrome P450 enzymes, which are essential for its activation from tamoxifen. It's also a substrate for the efflux transporter P-glycoprotein (MDR1), impacting its bioavailability and therapeutic efficacy (Teft et al., 2011).

Physical Properties Analysis

The pharmacokinetic profile of endoxifen reveals rapid absorption and systemic availability in humans, demonstrating dose proportionality in peak drug concentrations in plasma. These properties are crucial for achieving therapeutically effective levels in the body, signifying the importance of understanding endoxifen's physical properties for its clinical effectiveness (Ahmad et al., 2010).

Chemical Properties Analysis

Endoxifen's chemical behavior, including its stability and interaction with biological molecules, has been explored in various studies. For instance, the photodegradation of endoxifen under ultraviolet light reveals the formation of by-products that may possess higher toxicity than the parent compound, highlighting the compound's chemical reactivity and potential environmental impact (Martin et al., 2019).

Wissenschaftliche Forschungsanwendungen

Application in Breast Cancer Treatment

  • Summary of the Application : Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT). It is a more potent antiestrogen than either NDT or the parent drug, tamoxifen . It is used for the prevention and treatment of premenopausal and postmenopausal estrogen-receptor positive breast cancer as well as for the treatment of male breast cancer .
  • Methods of Application : In phase 1/2 clinical studies, the efficacy of Z-endoxifen, the active isomer of endoxifen, was evaluated in patients with endocrine-refractory metastatic breast cancer .
  • Results or Outcomes : The studies demonstrated substantial oral bioavailability and promising antitumor activity .

Application in Bone Health

  • Summary of the Application : Apart from its potent anticancer effects, Z-endoxifen appears to result in similar or even greater bone agonistic effects while resulting in little or no endometrial proliferative effects compared with tamoxifen .
  • Results or Outcomes : The studies suggest that Z-endoxifen could have potential benefits in bone health .

Application in Bipolar Disorder

  • Summary of the Application : Endoxifen is being studied for its emerging role as an antimanic agent in bipolar disorder .
  • Results or Outcomes : The studies suggest that endoxifen could have potential benefits in the treatment of bipolar disorder .

Application in Protein Kinase C Inhibition

  • Summary of the Application : Endoxifen is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group as well as a protein kinase C (PKC) inhibitor .
  • Results or Outcomes : The studies suggest that endoxifen could have potential benefits in inhibiting protein kinase C .

Application in Hormone-Receptor Positive Solid Tumors

  • Summary of the Application : In phase 1/2 clinical studies, the efficacy of Z-endoxifen, the active isomer of endoxifen, was evaluated in patients with hormone-receptor positive solid tumors .
  • Results or Outcomes : The studies demonstrated promising antitumor activity .

Application in Gynecologic and Desmoid Tumors

  • Summary of the Application : In phase 1/2 clinical studies, the efficacy of Z-endoxifen, the active isomer of endoxifen, was evaluated in patients with gynecologic and desmoid tumors .
  • Results or Outcomes : The studies demonstrated promising antitumor activity .

Application in Letrozole-Resistant Tumors

  • Summary of the Application : In the letrozole-resistant MCF7AC1 xenograft tumor model, Z-endoxifen was superior not only to tamoxifen, but additionally to exemestane monotherapy or exemestane plus everolimus combinatorial therapies .
  • Results or Outcomes : The studies suggest that endoxifen could have potential benefits in treating letrozole-resistant tumors .

Application in Tamoxifen-Resistant Tumors

  • Summary of the Application : Endoxifen is an active metabolite of tamoxifen and has been found to be effective in patients that have failed previous hormonal therapies (tamoxifen, aromatase inhibitors, and fulvestrant) .
  • Results or Outcomes : The studies suggest that endoxifen could have potential benefits in treating tamoxifen-resistant tumors .

Safety And Hazards

Endoxifen is intended for R&D use only and is not recommended for medicinal, household, or other uses .

Zukünftige Richtungen

Endoxifen is currently being developed as a drug for the treatment of estrogen receptor-positive breast cancer . It is also being studied in the context of breast and other solid tumors, the potential benefits of endoxifen in bone, as well as its emerging role as an antimanic agent in bipolar disorder . A recent clinical trial has reached full enrollment, investigating (Z)-endoxifen in premenopausal women with measurable mammographic breast density .

Eigenschaften

IUPAC Name

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBZVSGOZTKRH-OCOZRVBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150869
Record name Endoxifen, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endoxifen, (E)-

CAS RN

110025-28-0, 114828-90-9
Record name 4-Hydroxy-N-desmethyltamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110025280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endoxifen, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114828909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-Endoxifen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Endoxifen, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110025-28-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENDOXIFEN, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB2U71MNOT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Endoxifen, (E)-
Reactant of Route 2
Endoxifen, (E)-
Reactant of Route 3
Endoxifen, (E)-
Reactant of Route 4
Reactant of Route 4
Endoxifen, (E)-
Reactant of Route 5
Reactant of Route 5
Endoxifen, (E)-
Reactant of Route 6
Endoxifen, (E)-

Citations

For This Compound
39
Citations
YC Lim, L Li, Z Desta, Q Zhao, JM Rae… - … of Pharmacology and …, 2006 - ASPET
We recently demonstrated that endoxifen (4-hydroxy-N-desmethyl-tamoxifen), a pharmacogenetically regulated metabolite of tamoxifen, is equipotent to 4-hydroxy-tamoxifen …
Number of citations: 178 jpet.aspetjournals.org
AH Fauq, GM Maharvi, D Sinha - Bioorganic & medicinal chemistry letters, 2010 - Elsevier
A mixture of the (Z)- and (E)-isomers of 4-hydroxy-N-desmethyltamoxifen was conveniently prepared in four steps. These geometrical isomers were then neatly separated by semi-…
Number of citations: 28 www.sciencedirect.com
W Schroth, S Winter, T Mürdter, E Schaeffeler… - Frontiers in …, 2017 - frontiersin.org
Purpose: Prediction of impaired tamoxifen (TAM) to endoxifen metabolism may be relevant to improve breast cancer treatment, eg, via TAM dose increase. The polymorphic cytochrome …
Number of citations: 59 www.frontiersin.org
NGL Jager, H Rosing, SC Linn, JHM Schellens… - Breast cancer research …, 2012 - Springer
The antiestrogenic effect of tamoxifen is mainly attributable to the active metabolites endoxifen and 4-hydroxytamoxifen. This effect is assumed to be concentration-dependent and …
Number of citations: 54 link.springer.com
CI Lee, SK Low, R Maldonado, P Fox, B Balakrishnar… - The Breast, 2020 - Elsevier
Introduction CYP2D6 protein activity can be inferred from the ratio of N-desmethyl-tamoxifen (NDMT) to endoxifen (E). CYP2D6 polymorphisms are common and can affect CYP2D6 …
Number of citations: 4 www.sciencedirect.com
T Helland, S Alsomairy, C Lin, H Søiland… - Journal of Personalized …, 2021 - mdpi.com
Tamoxifen is an endocrine treatment for hormone receptor positive breast cancer. The effectiveness of tamoxifen may be compromised in patients with metabolic resistance, who have …
Number of citations: 12 www.mdpi.com
W Schroth - docsbay.net
Improved Prediction of Endoxifen Metabolism by CYP2D6 Genotypein Breast Cancer Patients - DocsBay Docsbay logo Explore Education Colleges and Universities Primary and …
Number of citations: 0 docsbay.net
S de Krou, H Rosing, B Nuijen… - Therapeutic Drug …, 2017 - journals.lww.com
Background: Z-endoxifen (further referred to as endoxifen, unless stated otherwise) is proposed as the most important metabolite of tamoxifen. Patients receiving adjuvant tamoxifen …
Number of citations: 13 journals.lww.com
C Arellano, B Allal, A Goubaa, H Roché… - … of Pharmaceutical and …, 2014 - Elsevier
A selective and accurate analytical method is needed to quantify tamoxifen and its phase I metabolites in a prospective clinical protocol, for evaluation of pharmacokinetic parameters of …
Number of citations: 19 www.sciencedirect.com
MA Martin - 2018 - search.proquest.com
Endoxifen is an effective metabolite of tamoxifen, a commonly used chemotherapy drug, and has been detected at the final effluent of a municipal wastewater treatment plant (WWTP). …
Number of citations: 1 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.